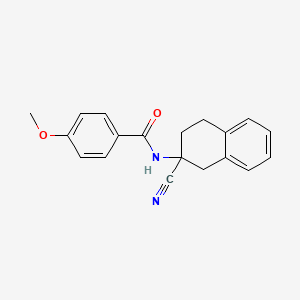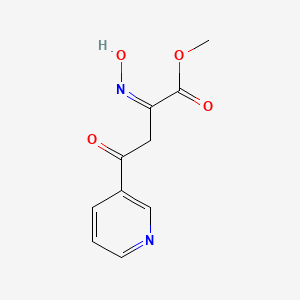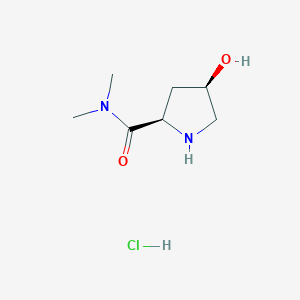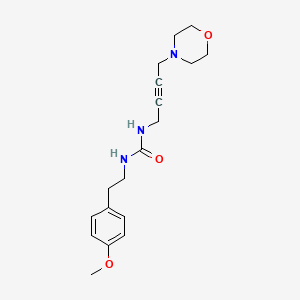
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide, also known as CYM50308, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide involves its ability to modulate the activity of various signaling pathways, including the Wnt/β-catenin signaling pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway. This compound has been shown to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, which is involved in the proliferation and survival of cancer cells. In addition, this compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This compound has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the improvement of cognitive function, and the protection against myocardial ischemia-reperfusion injury. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been shown to have low toxicity and to be well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost compared to other small molecule compounds.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the further exploration of the potential applications of this compound in various scientific research areas, including cancer research, neuroscience, and cardiovascular research. In addition, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide involves the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methoxybenzamide has shown potential applications in various scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, this compound has been found to have anti-inflammatory effects and protect against myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-17-8-6-15(7-9-17)18(22)21-19(13-20)11-10-14-4-2-3-5-16(14)12-19/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMRCQDJHBDMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)


![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)
![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)


![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)

